Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
Overview
Description
Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- is a chemical compound known for its role as an amine-based catalyst. It is also referred to as dimorpholino-diethyl ether. This compound is widely used in various industrial applications, particularly in the production of polyurethane foams, adhesives, and coatings .
Mechanism of Action
Target of Action
Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis-, also known as Bis(2-morpholinoethyl) Ether, primarily targets the process of polymeric curing . It acts as a catalyst for this process, facilitating the formation of polyurethane foams, adhesives, and polypropylene glycol incorporated fumed silica .
Mode of Action
Bis(2-morpholinoethyl) Ether interacts with its targets by accelerating the reaction rate of the polymeric curing process . This interaction results in a more efficient and faster curing process, which is crucial in the production of various polymeric materials .
Biochemical Pathways
The biochemical pathways affected by Bis(2-morpholinoethyl) Ether involve the reactions of polymeric curing . The compound facilitates these reactions, leading to the formation of stable polymeric structures. The downstream effects include the production of materials with desired properties such as flexibility, durability, and resistance to environmental factors .
Result of Action
The molecular and cellular effects of the action of Bis(2-morpholinoethyl) Ether are observed in the formation of polymeric materials . By acting as a catalyst in the curing process, it enables the creation of materials with specific physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- typically involves the reaction of diethylene glycol and morpholine in the presence of hydrogen over a copper or cobalt catalyst on amorphous silica or alumina gel . The reaction conditions include:
Temperature: Elevated temperatures are required to facilitate the reaction.
Catalyst: Copper or cobalt on amorphous silica or alumina gel.
Hydrogen: Used as a reducing agent.
Industrial Production Methods
In industrial settings, the production of Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- has numerous applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the formation of polyurethane foams.
Biology: Investigated for its potential use in biological systems due to its amine functionality.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Widely used in the production of adhesives, coatings, and other polymeric materials.
Comparison with Similar Compounds
Similar Compounds
- β,β′-Dimorpholinodiethyl ether
- 2,2′-Dimorpholinodiethyl ether
- 4,4′-(Oxydiethylene)dimorpholine
- Bis(morpholinoethyl) ether
Uniqueness
Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- is unique due to its specific structure, which provides distinct catalytic properties. It is particularly effective in polymerization reactions without causing cross-linking, making it ideal for producing flexible polyester foams and moisture-cured foams .
Properties
IUPAC Name |
4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQJSMSLXVTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042170 | |
Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Straw yellow viscous liquid; [NTP] Colorless to yellowish liquid with an odor of amines; [BASF MSDS] Fishy odor; [Air Products MSDS] | |
Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Dimorpholinodiethyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10321 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.17 [mmHg] | |
Record name | 2,2'-Dimorpholinodiethyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10321 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6425-39-4 | |
Record name | Dimorpholinodiethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6425-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimorpholinodiethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimorpholinodiethyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dimorpholinyldiethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMORPHOLINODIETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BH27U8GG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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